molecular formula C17H18N2O3S B11537637 O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate

O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate

Cat. No.: B11537637
M. Wt: 330.4 g/mol
InChI Key: LPOHTONPVWYABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a methoxyphenyl group, a carbamoyl group, and a dimethylcarbamothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane. The reaction is carried out in a solvent like dimethylformamide (DMF) at an elevated temperature of around 50°C. The reaction mixture is then cooled, and the product is precipitated by adding water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • O-(4-Cyano-2-methoxyphenyl) N,N-dimethylcarbamothioate
  • S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate

Uniqueness

O-{4-[(2-methoxyphenyl)carbamoyl]phenyl} dimethylcarbamothioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

O-[4-[(2-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C17H18N2O3S/c1-19(2)17(23)22-13-10-8-12(9-11-13)16(20)18-14-6-4-5-7-15(14)21-3/h4-11H,1-3H3,(H,18,20)

InChI Key

LPOHTONPVWYABG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.